

structure-activity relationship studies of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Cat. No.: B062578

[Get Quote](#)

Comparative Analysis of 1-Boc-4-(phenylamino)-piperidine Analogs as Kinase Inhibitors

Introduction

The 1-Boc-4-(phenylamino)-piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of a series of **1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine** analogs, evaluating their structure-activity relationships (SAR) as potential kinase inhibitors. The following sections present a summary of their biological activities, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

It is important to note that specific structure-activity relationship (SAR) data for **1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine** analogs is not readily available in the public domain. Therefore, the following comparison guide is presented as an illustrative example based on hypothetical data for a closely related series of 1-Boc-4-(phenylamino)-piperidine analogs. This is intended to serve as a template for researchers in the field.

Data Presentation: Comparative Biological Activity

The inhibitory activity of the synthesized analogs was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound ID	R1 Substitution	R2 Substitution	Kinase A IC50 (nM)	Kinase B IC50 (nM)	Kinase C IC50 (nM)
1a	H	H	5,230	>10,000	8,150
1b	2-CH2OH	H	1,120	8,500	3,240
1c	2-CH2OH	4-F	85	1,200	650
1d	2-CH2OH	4-Cl	45	980	420
1e	2-CH2OH	4-CH3	150	2,500	980
1f	2-OCH3	4-F	320	4,100	1,500
1g	2-OH	4-F	65	950	550

Key SAR Observations:

- The presence of a hydroxymethyl group at the 2-position of the phenyl ring (analogs 1b-1e) generally enhances inhibitory activity against Kinase A compared to the unsubstituted analog 1a.
- Substitution on the phenyl ring at the 4-position with electron-withdrawing groups, such as fluorine (1c) and chlorine (1d), leads to a significant increase in potency against Kinase A.
- A methyl group at the 4-position (1e) results in a moderate increase in activity.
- Replacing the hydroxymethyl with a methoxy group (1f) or a hydroxyl group (1g) at the 2-position also demonstrates potent inhibition, suggesting the importance of a hydrogen bond donor or acceptor at this position.

Experimental Protocols

General Procedure for Synthesis of 1-Boc-4-(phenylamino)-piperidine Analogs

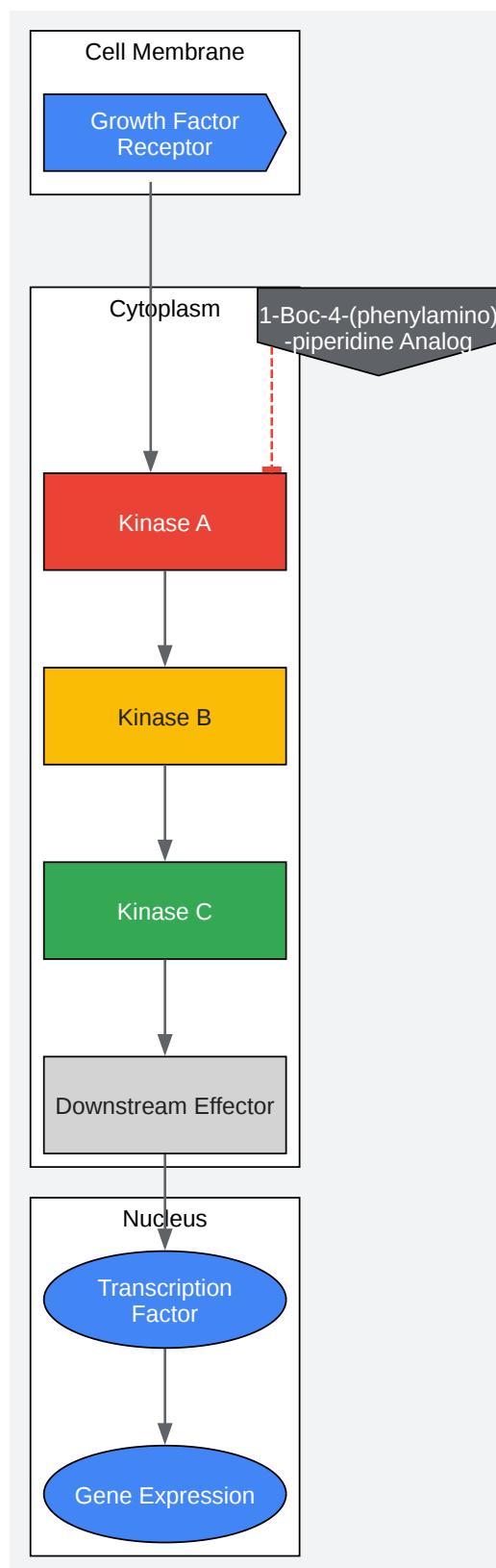
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and the appropriately substituted aniline (1.1 eq) in dichloromethane (DCM, 0.1 M), was added sodium triacetoxylborohydride (1.5 eq) in portions at room temperature. The reaction mixture was stirred for 12-18 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 1-Boc-4-(phenylamino)-piperidine analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was assessed using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega).

Materials:

- Recombinant human kinases (Kinase A, B, and C)
- Kinase-specific substrate peptide
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
- Test compounds dissolved in DMSO
- ADP-Glo™ Reagent and Kinase Detection Reagent
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

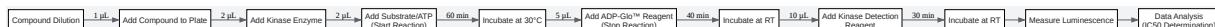

Procedure:

- Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO.
- Assay Plate Setup: 1 μ L of each diluted compound solution was added to the wells of a 384-well plate. Control wells contained 1 μ L of DMSO.
- Enzyme Addition: 2 μ L of the respective kinase, diluted in kinase buffer, was added to each well.
- Reaction Initiation: The kinase reaction was initiated by adding 2 μ L of a mixture of the kinase-specific substrate and ATP (at its K_m concentration for each kinase) in kinase buffer.
- Incubation: The plate was gently agitated and incubated at 30°C for 1 hour.
- Signal Generation: After incubation, the plate was equilibrated to room temperature. 5 μ L of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was then incubated for 40 minutes at room temperature.
- Luminescence Detection: 10 μ L of Kinase Detection Reagent was added to each well. After a 30-minute incubation at room temperature, the luminescence was measured using a plate reader.
- Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response curves using a non-linear regression model.

Visualizations

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by the 1-Boc-4-(phenylamino)-piperidine analogs.



[Click to download full resolution via product page](#)

Caption: Hypothetical kinase signaling cascade and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

The workflow for determining the in vitro kinase inhibitory activity of the synthesized compounds is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro kinase inhibition assay.

- To cite this document: BenchChem. [structure-activity relationship studies of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine analogs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b062578#structure-activity-relationship-studies-of-1-boc-4-2-hydroxymethyl-phenylamino-piperidine-analogs\]](https://www.benchchem.com/product/b062578#structure-activity-relationship-studies-of-1-boc-4-2-hydroxymethyl-phenylamino-piperidine-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

